molecular formula C16H14N2O2 B188939 1,4-Bis(methylamino)anthraquinone CAS No. 2475-44-7

1,4-Bis(methylamino)anthraquinone

Cat. No.: B188939
CAS No.: 2475-44-7
M. Wt: 266.29 g/mol
InChI Key: QOSTVEDABRQTSU-UHFFFAOYSA-N
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Description

1,4-Bis(methylamino)anthraquinone, also known as Disperse Blue 14, is a chemical compound with the molecular formula C16H14N2O2 . It is used as a laboratory chemical and has been identified as a promising lead structure for various applications in organic electronics .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, one study reported the synthesis of a related compound, 2,2′- ((9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis (azanediyl))bis (N,N,N-trimethylethanaminium)bis (trifluoromethylsulfonyl)imide, from a crude product purified by recrystallization from water/ethanol .


Molecular Structure Analysis

The molecular structure of this compound was optimized using the DFT/B3LYP method with a 6-311G++ (d,p) basis set . The vibrational frequencies were assigned based on potential energy distribution calculations .


Chemical Reactions Analysis

The chemical reactivity of this compound has been studied using frontier molecular orbitals analysis . For the oxidation reaction, amino groups in the β-position appear to be essential for reversibility .


Physical and Chemical Properties Analysis

This compound is a deep purple crystal with a melting point of 222°C . Its molecular weight is 266.30 . It may emit toxic fumes of NOx when heated to decomposition .

Scientific Research Applications

Photophysical Properties

1,4-Bis(methylamino)anthraquinone and related compounds have been studied for their ultrafast near-infrared photophysical properties. For instance, the push–pull polymers containing anthraquinone derivatives exhibit near-IR emission, making them relevant in materials science for applications like photovoltaics and organic electronics (Wang et al., 2015).

Solubility and Supercritical Fluids

The solubility of this compound in near- and supercritical fluids has been a subject of study, providing insights into its use in industrial applications such as dyeing and extraction processes (Tuma et al., 2001).

Polymerization and Medical Applications

Anthraquinone dyes, including derivatives of this compound, have been utilized in polymerization processes. These dyes, when polymerized, can be used in various applications, including medical fields such as iris implants, due to their physiological compatibility and stability (Dollendorf et al., 2013).

Antiproliferative Activity in Cancer Research

There is significant research into the antiproliferative activities of this compound derivatives against cancer cells. Such studies are crucial for developing new chemotherapeutic agents (Jin et al., 2011).

Chemosensors and Analytical Chemistry

This compound has been explored for its use in developing chemosensors, particularly for metal ions. These chemosensors have potential applications in environmental monitoring and analytical chemistry (Dhineshkumar et al., 2019).

Photopolymerization Processes

Studies on this compound derivatives have shown their potential in photopolymerization processes under various light conditions. This is significant for applications in coatings and printing technologies (Zhang et al., 2019).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

1,4-Bis(methylamino)anthraquinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor of protein kinase CK2, a key enzyme involved in cell growth and proliferation . The interaction between this compound and protein kinase CK2 is characterized by binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to alterations in downstream signaling pathways, affecting cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as protein kinase CK2, inhibiting its enzymatic activity . This binding interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, but it can undergo degradation over time, especially when exposed to light and oxygen . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound can exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and induce oxidative stress in tissues.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can have different biological activities and contribute to the compound’s overall pharmacological effects. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the mitochondria and nucleus, where it exerts its biological effects.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It can be found in the cytoplasm, mitochondria, and nucleus, depending on the cell type and experimental conditions . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular distribution is crucial for its activity, as it allows the compound to interact with its target biomolecules and exert its effects.

Properties

IUPAC Name

1,4-bis(methylamino)anthracene-9,10-dione
Source PubChem
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InChI

InChI=1S/C16H14N2O2/c1-17-11-7-8-12(18-2)14-13(11)15(19)9-5-3-4-6-10(9)16(14)20/h3-8,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSTVEDABRQTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7062451
Record name 9,10-Anthracenedione, 1,4-bis(methylamino)-
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Molecular Weight

266.29 g/mol
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Physical Description

Dark blue or purple powder; [Alfa Aesar MSDS]
Record name Disperse Blue 14
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CAS No.

2475-44-7
Record name Disperse Blue 14
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the solubility of 1,4-Bis(methylamino)anthraquinone in supercritical carbon dioxide (SC CO2)?

A: Research has shown that this compound, also known as Disperse Blue 14, exhibits limited solubility in supercritical carbon dioxide. [] Experimental measurements using a flow type apparatus, at temperatures ranging from 333.2 K to 393.2 K and pressures from 12.0 MPa to 40.0 MPa, revealed that its solubility in SC CO2 ranged from 7.8 × 10⁻⁸ to 2.2 × 10⁻⁵ mole fraction. [] This solubility was notably lower compared to two other anthraquinone dyes, quinizarin and Disperse Red 9, studied under the same conditions. []

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